molecular formula C9H10BrNO B12603560 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one CAS No. 917872-33-4

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one

Cat. No.: B12603560
CAS No.: 917872-33-4
M. Wt: 228.09 g/mol
InChI Key: KSSLHWZSWPEWEM-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is an organic compound that belongs to the class of haloketones. This compound is characterized by the presence of a bromine atom and a methyl group attached to a pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one typically involves the bromination of 1-(4-methylpyridin-2-yl)propan-1-one. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Reduction Reactions: Formation of 1-(4-methylpyridin-2-yl)propan-1-ol.

    Oxidation Reactions: Formation of 1-(4-methylpyridin-2-yl)propanoic acid.

Scientific Research Applications

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a phenyl ring instead of a pyridine ring.

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group on the phenyl ring.

    2-Bromo-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom on the phenyl ring.

Uniqueness

2-Bromo-1-(4-methylpyridin-2-yl)propan-1-one is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to its phenyl analogs

Properties

CAS No.

917872-33-4

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-1-(4-methylpyridin-2-yl)propan-1-one

InChI

InChI=1S/C9H10BrNO/c1-6-3-4-11-8(5-6)9(12)7(2)10/h3-5,7H,1-2H3

InChI Key

KSSLHWZSWPEWEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C(C)Br

Origin of Product

United States

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